molecular formula C19H16ClNO3 B2949407 N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-39-8

N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

Cat. No. B2949407
CAS RN: 890614-39-8
M. Wt: 341.79
InChI Key: XFNLOBFYIYODST-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as ML277, is a potent and selective activator of the KATP channel in pancreatic beta cells. This compound has been shown to enhance insulin secretion and improve glucose homeostasis, making it a promising therapeutic target for the treatment of type 2 diabetes.

Mechanism Of Action

N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide activates the KATP channel in pancreatic beta cells by binding to the SUR1 subunit of the channel. This results in the opening of the channel and the subsequent influx of potassium ions, which leads to depolarization of the cell membrane and the release of insulin.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been shown to enhance insulin secretion in vitro and in vivo, resulting in improved glucose homeostasis and decreased blood glucose levels. Additionally, N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been shown to have a low toxicity profile, making it a promising drug candidate for further development.

Advantages And Limitations For Lab Experiments

One advantage of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is its potency and selectivity for the KATP channel in pancreatic beta cells. This allows for more precise targeting of the channel and reduces the potential for off-target effects. However, one limitation of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide. One area of focus could be the development of more soluble analogs of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide for improved in vivo administration. Additionally, further studies could investigate the long-term effects of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide on glucose homeostasis and insulin secretion. Finally, N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide could be studied in combination with other drugs for the treatment of type 2 diabetes to determine potential synergistic effects.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 4-methylphenol to form the corresponding ether. The resulting compound is then reacted with furan-2-carboxylic acid to yield the final product.

Scientific Research Applications

N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. Studies have shown that N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide enhances insulin secretion in pancreatic beta cells by activating the KATP channel, which regulates the release of insulin in response to glucose levels. This mechanism of action makes N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide a promising drug candidate for the treatment of type 2 diabetes.

properties

IUPAC Name

N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-13-5-7-16(8-6-13)23-12-17-9-10-18(24-17)19(22)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNLOBFYIYODST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

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